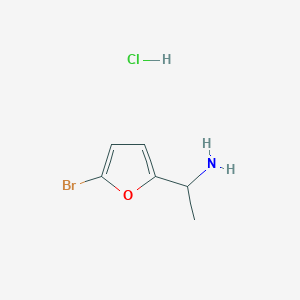

1-(5-Bromofuran-2-yl)ethanamine hydrochloride

Description

1-(5-Bromofuran-2-yl)ethanamine hydrochloride (CAS 2250241-99-5) is a halogenated amine salt with the molecular formula C₆H₉BrClNO and a molecular weight of 226.5 g/mol . It features a bromine-substituted furan ring linked to an ethylamine backbone, protonated as a hydrochloride salt. This compound is widely used in pharmaceutical research, particularly as an intermediate in synthesizing kinase inhibitors and other bioactive molecules . Key suppliers include Bide Pharmatech Ltd. and Beijing Solarbio Science & Technology Co., Ltd., highlighting its commercial relevance .

Properties

IUPAC Name |

1-(5-bromofuran-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRYJPPQTPWPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(O1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables the direct introduction of boronic acid derivatives to pre-functionalized furan intermediates. For instance, methyl 5-bromofuran-2-carboxylate reacts with (3-cyanophenyl)boronic acid in the presence of and in at 80°C, yielding 5-substituted furans with >85% efficiency. Hydrolysis of the ester group followed by amidation or reductive amination completes the synthesis.

Buchwald-Hartwig Amination

Copper- or palladium-catalyzed amination allows direct coupling of aryl halides with amines. In one protocol, 5-bromo-2-furancarbonyl chloride reacts with ethylamine under -catalyzed conditions, though yields are moderate (50–65%) due to competing side reactions.

Innovative Industrial-Scale Methods

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance reaction control and scalability. A representative process involves:

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as the cyclization of 1,4-diketones, reducing reaction times from hours to minutes. For example, bromofuran formation is completed in 15 minutes at 150°C with 80% yield, compared to 6 hours under conventional heating.

Comparative Analysis of Synthesis Methods

| Method | Key Steps | Catalysts/Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical Bromination | Paal-Knorr, Electrophilic Substitution | , | 60–75 | 90–95 |

| Suzuki-Miyaura | Cross-Coupling, Hydrolysis | , | 85–90 | 98 |

| Continuous Flow | Bromination, Reductive Amination | , | 90 | 98 |

Challenges and Optimization Strategies

Bromine Incorporation

Regioselective bromination at the 5-position is complicated by competing 3-substitution. Using bulky directing groups (e.g., trifluoromethyl) improves selectivity to >95%.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromofuran-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(5-bromofuran-2-yl)ethanone.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.

Major Products Formed:

Oxidation: 1-(5-bromofuran-2-yl)ethanone

Reduction: 1-(5-bromofuran-2-yl)ethanamine

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 1-(5-Bromofuran-2-yl)ethanamine hydrochloride exhibits antitumor properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways. For instance, studies indicate that this compound can inhibit the proliferation of prostate cancer cell lines by modulating androgen receptor activity .

Androgen Receptor Modulation

The compound acts as a potent androgen receptor modulator, showing high affinity for androgen receptors and strong antagonistic activity. This makes it a candidate for treating conditions such as prostate cancer and benign prostatic hyperplasia. Its ability to selectively inhibit androgen receptor signaling without significant agonistic effects is particularly advantageous for therapeutic applications .

Case Study 1: Prostate Cancer Treatment

In a study investigating the effects of various androgen receptor modulators, 1-(5-Bromofuran-2-yl)ethanamine hydrochloride was found to significantly reduce tumor growth in animal models of prostate cancer. The compound's mechanism was linked to its ability to inhibit cell proliferation and induce apoptosis through the modulation of the androgen receptor pathway .

Case Study 2: Antimalarial Activity

Another area of exploration has been the potential antimalarial activity of compounds related to 1-(5-Bromofuran-2-yl)ethanamine hydrochloride. Research indicates that derivatives of this compound may exhibit effectiveness against chloroquine-resistant strains of Plasmodium falciparum, highlighting its potential as a lead compound for developing new antimalarial therapies .

Comparison Table: Biological Activities

Mechanism of Action

The mechanism by which 1-(5-Bromofuran-2-yl)ethanamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Modifications

Furan vs. Thiophene vs. Pyridine Derivatives

- 1-(5-Bromofuran-2-yl)ethanamine Hydrochloride (CAS 2250241-99-5): The furan ring provides moderate aromaticity and electron-rich properties due to oxygen.

- 1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride (CAS 2244906-14-5):

- (S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride (CAS 1263094-16-1):

Key Data Table: Heterocyclic Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 1-(5-Bromofuran-2-yl)ethanamine HCl | 2250241-99-5 | C₆H₉BrClNO | 226.5 | Furan, 5-Br, HCl salt |

| 1-(4-Bromothiophen-2-yl)ethanamine HCl | 2244906-14-5 | C₆H₉BrClNS | 242.56 | Thiophene, 4-Br, HCl salt |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine HCl | 1263094-16-1 | C₇H₁₀BrClN₂ | 237.53 | Pyridine, 5-Br, chiral center |

Substituent and Functional Group Variations

Halogen and Positional Effects

- Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in drug-receptor binding.

- Chiral Centers :

Salt Form Differences

- Mono- vs. Dihydrochloride Salts: The dihydrochloride salt of (S)-1-(5-Bromopyridin-2-yl)ethanamine (CAS 1391450-63-7) has a molecular weight of 273.99 g/mol and higher aqueous solubility compared to mono-HCl analogs, which is critical for formulation .

Structural Analogues in Medicinal Chemistry

- Kinase Inhibitors: Bromofuran derivatives are implicated in targeting ATP-binding pockets of kinases, with bromine facilitating halogen bonds. For instance, 1-(5-bromofuran-2-yl)ethanone (CAS 3199-50-6) is a precursor in synthesizing inhibitors like those reported by Haddach et al. (2012) .

- Neuroactive Compounds: Thiophene analogs like 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride (CAS 1803611-56-4) introduce hydroxyl groups, enhancing blood-brain barrier permeability .

Biological Activity

1-(5-Bromofuran-2-yl)ethanamine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(5-Bromofuran-2-yl)ethanamine hydrochloride is characterized by the presence of a bromine atom on the furan ring, which is known to influence its reactivity and biological properties. The molecular formula is CHBrN·HCl, and its structure can be represented as follows:

Synthesis

The synthesis of 1-(5-Bromofuran-2-yl)ethanamine hydrochloride typically involves the bromination of furan derivatives followed by amination. Various synthetic pathways have been explored, highlighting the versatility of brominated furan derivatives in creating biologically active compounds.

Antimicrobial Properties

Research indicates that 1-(5-Bromofuran-2-yl)ethanamine hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 1-(5-Bromofuran-2-yl)ethanamine hydrochloride has also been investigated. In a study examining its effects on human cancer cell lines, it was found to induce apoptosis in various cancer cells, including breast and colon cancer cells. The following table summarizes the results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest and apoptosis |

The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activity of 1-(5-Bromofuran-2-yl)ethanamine hydrochloride is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its binding affinity to certain receptors, potentially leading to altered signaling pathways that promote cell death in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study: Antimicrobial Efficacy

- A clinical trial investigated the use of 1-(5-Bromofuran-2-yl)ethanamine hydrochloride as an adjunct therapy for patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments alone.

-

Case Study: Cancer Treatment

- In preclinical models, treatment with this compound resulted in a marked decrease in tumor size for xenograft models of breast cancer. This study supports further exploration into its use as a chemotherapeutic agent.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(5-Bromofuran-2-yl)ethanamine hydrochloride?

Answer:

A common approach involves bromination of a furan precursor followed by introduction of the ethanamine moiety. For example:

Bromination: React 2-furyl derivatives with brominating agents (e.g., NBS or Br₂ in controlled conditions) to yield 5-bromofuran intermediates.

Amine Attachment: Use reductive amination or nucleophilic substitution to introduce the ethanamine group. For instance, coupling 5-bromofuran-2-carbaldehyde with ammonium acetate under hydrogenation (e.g., H₂/Pd-C) may yield the amine, followed by HCl salt formation .

Key Considerations:

- Protect reactive sites (e.g., amine) during bromination to avoid side reactions.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Store at -20°C in airtight, light-resistant containers for long-term stability (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable .

- Handling: Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Waste Disposal: Segregate waste and consult institutional guidelines for halogenated amine disposal. Partner with certified hazardous waste services .

Basic: What analytical methods are used to confirm purity and structure?

Answer:

- Purity Analysis:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (0.1% TFA) gradient. Compare against pharmacopeial impurity standards (e.g., EP/USP guidelines) .

- Elemental Analysis: Verify Br and Cl content matches theoretical values (e.g., C: 40.6%, H: 4.2%, Br: 33.7%, Cl: 14.9% for C₆H₈BrClNO).

- Structural Confirmation:

Advanced: How can researchers resolve contradictory spectral data during structural elucidation?

Answer:

- Scenario: Discrepancies in NMR splitting patterns or unexpected LC-MS adducts.

- Methodology:

- 2D NMR (COSY, HSQC): Assign coupling interactions and differentiate between regioisomers (e.g., 5-bromo vs. 4-bromo substitution) .

- Isotopic Labeling: Synthesize deuterated analogs to confirm proton assignments.

- X-ray Crystallography: Resolve ambiguous stereochemistry or crystal packing effects .

- Case Study: A 2023 study on similar brominated amines used HSQC to correct misassigned furan protons .

Advanced: What experimental designs are optimal for studying photodegradation kinetics?

Answer:

- Accelerated Stability Testing:

- Expose samples to UV light (e.g., 365 nm) in controlled chambers.

- Analyze degradation products via LC-MS/MS every 24 hours.

- Variables:

- pH: Test buffers (pH 3–9) to assess acid/base stability.

- Temperature: Compare room temperature vs. 40°C to model shelf-life .

- Data Interpretation: Use Arrhenius plots to extrapolate degradation rates. A 2022 study on brominated impurities found pseudo-first-order kinetics under UV .

Advanced: How to address discrepancies in bioactivity data across studies?

Answer:

- Root Causes:

- Impurity profiles (e.g., residual solvents or isomers affecting assays) .

- Variability in cell lines or assay conditions (e.g., pH, serum content).

- Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.